molecular formula C11H13N3O6 B2801656 2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid CAS No. 2248411-87-0

2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid

Cat. No.: B2801656
CAS No.: 2248411-87-0
M. Wt: 283.24
InChI Key: CNTADLAMEPDFLF-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitropyridine ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alkoxides. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and Boc-protected amine can participate in various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyridine derivatives and Boc-protected amines. Examples are:

  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-nitropyridine

Uniqueness

The uniqueness of 2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid lies in its specific substitution pattern on the pyridine ring and the presence of both a nitro group and a Boc-protected amine

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6/c1-11(2,3)20-10(17)13-8-7(9(15)16)4-6(5-12-8)14(18)19/h4-5H,1-3H3,(H,15,16)(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTADLAMEPDFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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